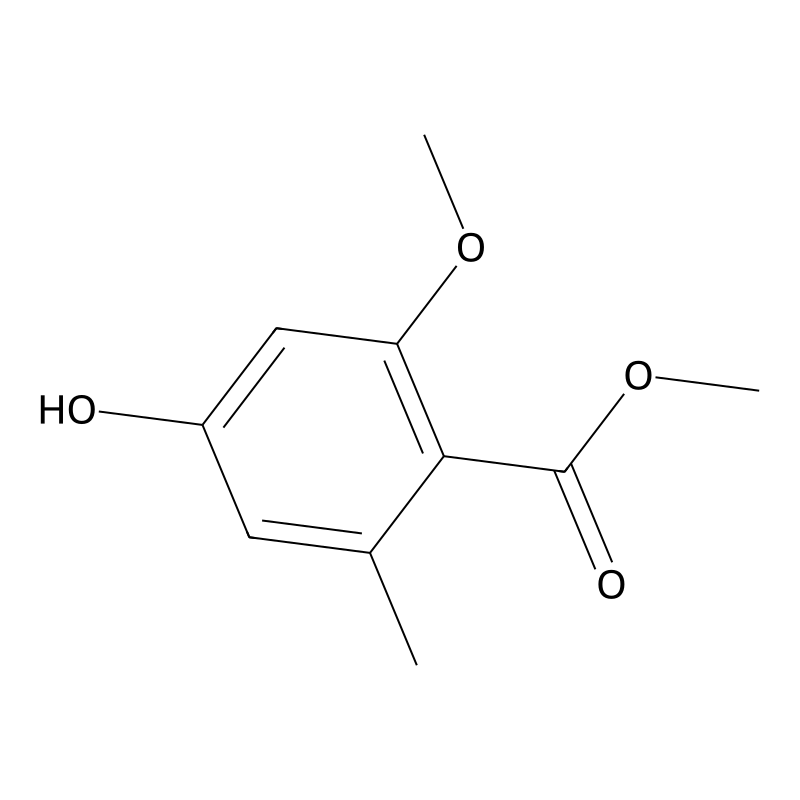Methyl 4-hydroxy-2-methoxy-6-methylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Pharmaceuticals
Specific Scientific Field: Pharmaceuticals
Summary of the Application: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate and its analogs have been studied for their potential as new analgesics.
Methods of Application or Experimental Procedures: The synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and a group of its analogs substituted in the benzene moiety of the molecule, as well as their mono-and diammonium salts, was performed with tris(hydroxymethyl)aminomethane.
Summary of Results or Outcomes: Based on the results of pharmacological tests, it was found that modification of the benzene moiety of the molecule can be used as a method for enhancing the analgesic properties of the class of compounds studied.
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is an aromatic compound characterized by the presence of a methoxy group, a hydroxyl group, and a methyl group attached to a benzoate structure. Its molecular formula is and it has a molecular weight of approximately 196.20 g/mol. This compound is part of the larger family of methylated hydroxybenzoates, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Methylation: The hydroxyl group can be methylated using methyl iodide in the presence of a base like potassium carbonate.
- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, leading to further functionalization.
This compound exhibits various biological activities:
- Antimicrobial Properties: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate has shown effectiveness against certain bacterial strains, making it a candidate for further pharmacological studies.
- Antioxidant Activity: It possesses antioxidant properties, which can help in mitigating oxidative stress in biological systems.
- Antifeedant Effects: Studies have indicated that this compound can act as an antifeedant against certain pests, suggesting potential applications in agriculture .
Several synthesis methods have been reported for methyl 4-hydroxy-2-methoxy-6-methylbenzoate:
- Direct Esterification: This method involves reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid .
- O-Methylation: The hydroxyl group can be converted to a methoxy group using methyl iodide and a base like potassium carbonate .
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to selectively functionalize different positions on the aromatic ring .
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate has potential applications in various fields:
- Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.
- Agriculture: As an antifeedant, it could be used in pest control formulations.
- Cosmetics: Its antioxidant properties may also find use in cosmetic formulations aimed at skin protection.
Research on interaction studies involving methyl 4-hydroxy-2-methoxy-6-methylbenzoate is limited but suggests that it may interact with various biological targets due to its functional groups. Its ability to inhibit certain enzymes or receptors could be explored further to understand its mechanism of action in biological systems.
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate shares structural similarities with several other compounds within the hydroxybenzoate family. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-hydroxy-4-methoxybenzoate | 5446-02-6 | 0.98 |
| Methyl 2-methoxy-6-methylbenzoate | 79383-44-1 | 0.98 |
| Methyl 2-hydroxy-6-methoxybenzoate | 22833-69-8 | 0.96 |
| Methyl 2-methoxy-4-methylbenzoate | 81245-24-1 | 0.96 |
Uniqueness
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is unique due to its specific arrangement of functional groups which contribute to its distinct biological activities compared to similar compounds. The combination of both hydroxy and methoxy groups on the aromatic ring enhances its potential applications in pharmaceuticals and agriculture, setting it apart from other derivatives that may lack these functionalities.








